
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a compound with the CAS number 268738-23-4 . It is a high-quality reference standard .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including this compound, involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.23 , a melting point of 178-180°C .Applications De Recherche Scientifique
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione has been used in a wide range of scientific research applications. It has been used in the synthesis of various heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and 1,3-diheterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals, such as quinolones and anti-inflammatory agents. In addition, it has been used in the synthesis of various organic catalysts, such as palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
Mode of Action
The compound interacts with its targets by inhibiting their activity .
Pharmacokinetics
The pyrrolidine scaffold, to which this compound belongs, is known to be a versatile scaffold in drug discovery . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione is a versatile compound that can be used in a wide range of biochemical and physiological experiments. It is a relatively stable compound that has a low melting point, which makes it easy to handle and store. It is also soluble in a variety of organic solvents, which makes it ideal for use in a variety of laboratory experiments. However, it is also a relatively expensive compound, which may limit its use in some experiments.
Orientations Futures
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione has a wide range of potential applications in scientific research. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research should be conducted to identify new synthesis methods for this compound, as well as new methods for its efficient and cost-effective production. Finally, future research should also focus on exploring the potential applications of this compound in the synthesis of other compounds, such as pharmaceuticals and organic catalysts.
Méthodes De Synthèse
1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione can be synthesized through two main methods. The first method involves the reaction of 2-methyl-3-nitropyrrole with ethyl formate in the presence of an acid catalyst. The second method involves the reaction of 2-methyl-3-nitropyrrole with ethyl acetate in the presence of a base catalyst. Both methods result in the formation of this compound as the product.
Safety and Hazards
The safety information for 1-(3-Amino-2-methylphenyl)pyrrolidine-2,5-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-(3-amino-2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(13)15/h2-4H,5-6,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMSIBDRNWFJNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2C(=O)CCC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

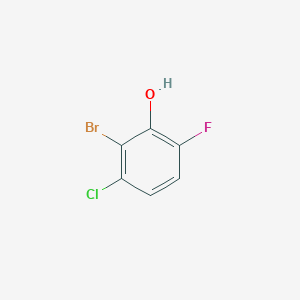
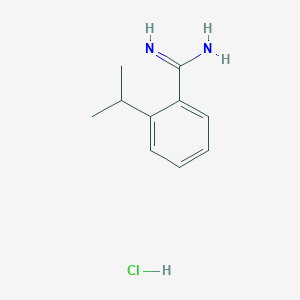
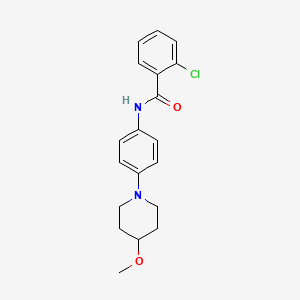

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-chlorophenoxy)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2396103.png)
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2396104.png)
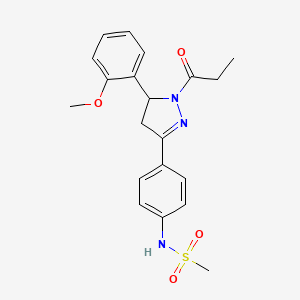
![9-(2,3-dichlorophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2396107.png)
![5'-Fluorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2396108.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2396109.png)
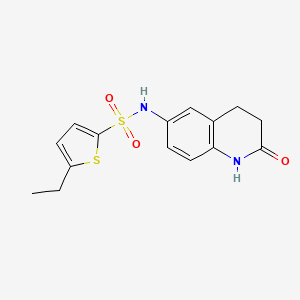
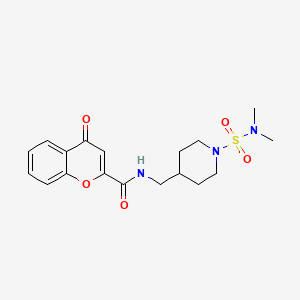
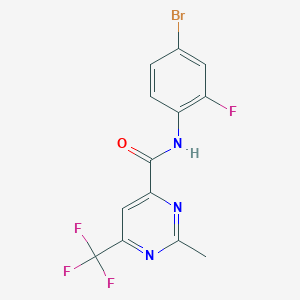
![2-(3,4-dimethylphenyl)-8-(piperidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2396118.png)